molecular formula C18H15FN2O2 B1395473 3-(4-fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone CAS No. 477846-00-7

3-(4-fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone

Cat. No.: B1395473
CAS No.: 477846-00-7
M. Wt: 310.3 g/mol
InChI Key: OOVMNOALBPRFRP-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone is a synthetic organic compound characterized by the presence of a fluorobenzyl group, a hydroxy group, and a pyridinylmethyl group attached to a pyridinone core

Preparation Methods

The synthesis of 3-(4-fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a Friedel-Crafts alkylation reaction using a pyridine derivative and an alkylating agent.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(4-fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

3-(4-fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone can be compared with similar compounds such as:

    3-(4-chlorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone: Similar structure but with a chlorine atom instead of fluorine, which may result in different chemical reactivity and biological activity.

    3-(4-methylbenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone: Contains a methyl group instead of fluorine, affecting its physical and chemical properties.

    3-(4-nitrobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-4-hydroxy-1-(pyridin-3-ylmethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c19-15-5-3-13(4-6-15)10-16-17(22)7-9-21(18(16)23)12-14-2-1-8-20-11-14/h1-9,11,22H,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVMNOALBPRFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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